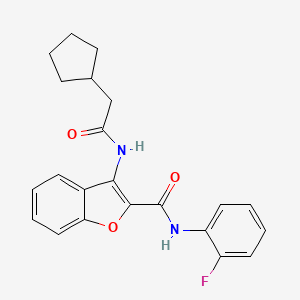

3-(2-cyclopentylacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

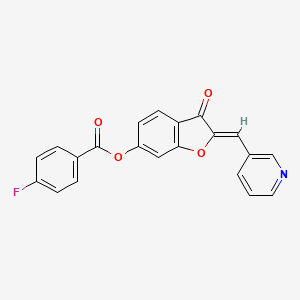

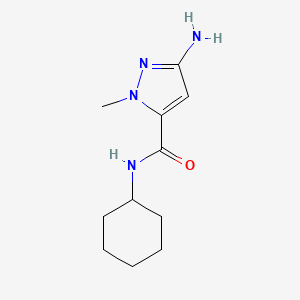

Benzofuran derivatives are an important class of compounds with diverse chemical and biological activities. The compound of interest is a benzofuran derivative featuring additional functional groups that suggest potential biological activity and complex synthesis pathways.

Synthesis Analysis

The synthesis of similar benzofuran derivatives often involves catalyzed condensation reactions, such as solvent-free condensation under microwave irradiation, which can yield high-purity products efficiently. For example, solvent-free synthesis methods using SiO2:H3PO4 catalysis have been applied to synthesize certain benzofuran derivatives with yields over 85% (Thirunarayanan & Sekar, 2013).

Molecular Structure Analysis

Structural analysis of benzofuran compounds, including X-ray crystallography, can reveal conformations and dihedral angles between the benzofuran fragment and substituent phenyl rings, as well as interactions within the crystal lattice, such as C—H⋯O, C—H⋯π, and π–π interactions (Choi et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of benzofuran derivatives is influenced by their functional groups, enabling a range of chemical transformations, including cyclocondensation reactions and aminocarbonylative heterocyclization, to introduce various substituents and modify the compound's properties (Gabriele et al., 2007).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

The development of compounds with benzofuran carboxamide structures has been a subject of interest due to their potential therapeutic applications. The synthesis techniques often involve complex reactions to introduce various substituents, aiming to enhance the compound's biological activity. For instance, Aliabadi et al. (2010) discussed the synthesis of 2-phenylthiazole-4-carboxamide derivatives as potential anticancer agents, evaluating their cytotoxicity against several cancer cell lines, showcasing the importance of structural modifications for activity improvement (Aliabadi et al., 2010).

Chemosensors

Madhu et al. (2022) developed a benzofuran glycinamide-based chemosensor for the selective and sensitive detection of Fe3+ ions. The study highlights the compound's "on-off" fluorescence response towards Fe3+ ions, demonstrating its potential application in environmental and biological monitoring (Madhu et al., 2022).

Antimicrobial Activities

The exploration of novel benzofuran derivatives for antimicrobial properties is another significant area of research. For example, Idrees et al. (2019) synthesized a series of 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives and evaluated their antibacterial activity against various pathogenic microorganisms, indicating their potential as antimicrobial agents (Idrees et al., 2019).

Antitumor and Cytostatic Properties

Compounds bearing the benzofuran moiety have been evaluated for their antitumor and cytostatic properties. For instance, Saito et al. (1999) investigated the antitumor efficacy of a synthetic benzamide derivative, showcasing its ability to inhibit histone deacetylase and its marked in vivo antitumor activity against human tumors (Saito et al., 1999).

Propriétés

IUPAC Name |

3-[(2-cyclopentylacetyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O3/c23-16-10-4-5-11-17(16)24-22(27)21-20(15-9-3-6-12-18(15)28-21)25-19(26)13-14-7-1-2-8-14/h3-6,9-12,14H,1-2,7-8,13H2,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUNVQKTPZYLIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-C] pyridine](/img/structure/B2481072.png)

![Morpholin-4-yl-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B2481075.png)

![4-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B2481077.png)

![N-[[3-Bromo-2-(2-methylsulfonylethoxy)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2481078.png)

![8-methoxy-3-[3-(3-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2481086.png)